molecular formula C15H17N5O2S B5464660 N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5464660
M. Wt: 331.4 g/mol
InChI Key: MDTVWOQVEFMFKJ-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylcarbamoyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide include other cyanoacetamide derivatives and heterocyclic compounds with similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the cyano, dimethylcarbamoyl, and pyrazole groups provides a versatile platform for chemical modifications and biological interactions .

Properties

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-5-20-7-6-11(18-20)13(21)17-14-10(8-16)9(2)12(23-14)15(22)19(3)4/h6-7H,5H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVWOQVEFMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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